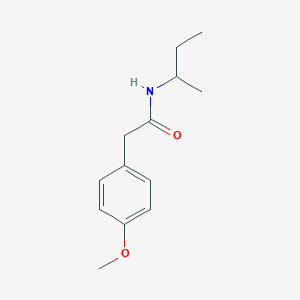![molecular formula C19H17FN2O4 B5123576 ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate is a synthetic compound that has gained a lot of attention in scientific research. It is commonly referred to as EF5 and is used as a hypoxia marker in cancer research. This compound has unique properties that make it an ideal candidate for studying hypoxia in tumors.
作用機序
EF5 is a nitroimidazole compound that undergoes bioreductive metabolism in hypoxic cells. In the presence of low oxygen, EF5 is reduced to a highly reactive intermediate, which binds to macromolecules in the cell. This binding is irreversible and allows for the identification of hypoxic cells. EF5 is preferentially taken up by hypoxic cells and has minimal binding to normoxic cells, making it an ideal hypoxia marker.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity in animal models and in clinical trials. It is rapidly cleared from the body and has a half-life of approximately 2 hours. EF5 has been shown to be stable in human blood and plasma, making it an ideal candidate for clinical use. In addition, EF5 has been shown to be effective in identifying hypoxic regions in a variety of tumor types, including breast, lung, and head and neck cancers.
実験室実験の利点と制限
The use of EF5 as a hypoxia marker has several advantages. It is a non-invasive method for identifying hypoxic regions in tumors. It can be administered prior to imaging or biopsy, allowing for the identification of hypoxic regions in real-time. EF5 has been shown to be effective in identifying hypoxic regions in a variety of tumor types, making it a versatile tool for cancer research.
However, EF5 does have some limitations. It requires specialized equipment and expertise for its synthesis and administration. It is also a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
There are several future directions for the use of EF5 in scientific research. One potential application is the use of EF5 in combination with other hypoxia markers to improve the accuracy of hypoxia identification. Another potential application is the use of EF5 in combination with chemotherapy or radiation therapy to improve treatment outcomes in hypoxic tumors. In addition, EF5 may have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to explore these potential applications.
Conclusion:
EF5 is a synthetic compound that has unique properties that make it an ideal hypoxia marker in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. EF5 has several potential future directions for research, including its use in combination with other hypoxia markers and in combination with chemotherapy or radiation therapy. Further research is needed to explore these potential applications and to fully understand the potential of EF5 in scientific research.
合成法
The synthesis of EF5 involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine with ethyl N-(tert-butoxycarbonyl)-beta-alanine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields EF5 as a white solid with a purity of greater than 95%.
科学的研究の応用
EF5 is primarily used as a hypoxia marker in cancer research. Hypoxia is a condition in which the oxygen supply to a tissue is insufficient. Tumors are known to have a hypoxic microenvironment, which can lead to resistance to chemotherapy and radiation therapy. EF5 is used to identify and quantify hypoxic regions in tumors. It is administered to the patient prior to imaging or biopsy, and it binds to hypoxic cells in the tumor. This allows researchers to identify the hypoxic regions in the tumor and study their characteristics.
特性
IUPAC Name |
ethyl 3-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-2-25-17(23)8-9-21-18(24)12-6-7-16-15(11-12)22-19(26-16)13-4-3-5-14(20)10-13/h3-7,10-11H,2,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUWZAKTKDPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5123527.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![1-benzyl-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5123546.png)
![benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)
![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)


![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)